N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-16(18(25)23-11-12-28-19(23)20-13)21-17(24)14-5-7-15(8-6-14)29(26,27)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQBEQGLLTVSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through a multi-component reaction involving cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions.
Introduction of the piperidinylsulfonyl group: This step involves the reaction of the thiazolo[3,2-a]pyrimidine intermediate with piperidine and sulfonyl chloride under basic conditions.
Attachment of the benzamide moiety: The final step includes the coupling of the piperidinylsulfonyl-thiazolo[3,2-a]pyrimidine intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the piperidinyl group.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound is studied for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions, particularly those involving thiazolo[3,2-a]pyrimidine derivatives.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and solubility. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
5-amino-7-(aryl)-8-nitro-N’-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide: This compound has a similar core structure but different functional groups, leading to distinct biological activities.
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: This derivative is known for its fluorescence properties and is used in material science applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core with a piperidine sulfonamide moiety. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological functions.
| Property | Value |
|---|---|
| Molecular Weight | 353.3 g/mol |
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| CAS Number | 955769-39-8 |
This compound acts primarily as a glutamate receptor antagonist . By inhibiting glutamatergic neurotransmission, it influences several critical biochemical pathways related to learning and memory.
Target Interactions
The compound has been studied for its interactions with various biological targets:
- Glutamate Receptors : Inhibition leads to modulation of synaptic transmission.
- Enzymatic Inhibition : Potential as an enzyme inhibitor, particularly for RNase H, which is significant in HIV therapy.
Biological Activity Studies
Recent studies have demonstrated the compound's efficacy against various pathogens and its potential therapeutic applications:
- Antimicrobial Activity :
- Cytotoxicity :
- Molecular Docking Studies :
Case Study 1: Antiviral Potential
In a study focused on antiviral applications, this compound was evaluated for its ability to inhibit HIV replication. Results indicated that the compound effectively reduced viral load in vitro by targeting RNase H activity.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival in oxidative stress conditions, potentially through its action on glutamate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
